1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone oxalate
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Overview
Description
1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone oxalate is a useful research compound. Its molecular formula is C26H31N3O6 and its molecular weight is 481.549. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Related Compounds
Derivatives of imidazolines and benzimidazoles, like the compound , are synthesized for various applications, including as intermediates in pharmaceuticals and agrochemicals (Anisuzzaman et al., 2000).
Antimycotic Activity
Similar compounds have been synthesized and evaluated for their antimycotic (antifungal) activity, highlighting the medicinal potential of these chemical structures (Raga et al., 1992).
Crystal and Molecular Structures
Studies have been conducted to determine the crystal and molecular structures of related benzimidazole derivatives, which are crucial for understanding their chemical properties and potential applications (Richter et al., 2023).
Biological Applications
Antioxidant and Antimicrobial Activities
Benzimidazole derivatives have been evaluated for their antioxidant and antimicrobial activities, providing insight into their potential use in therapeutic applications (Bassyouni et al., 2012).
Antibacterial and Antifungal Activities
Similar compounds containing azole and piperazine structures have been designed and shown to have significant antibacterial and antifungal activities, suggesting a potential role in developing new antimicrobial agents (Gan et al., 2010).
Cytotoxic Studies and Docking Studies
The compound and its derivatives have been synthesized and characterized for their cytotoxic properties, which are essential for their potential use in cancer treatment (Govindhan et al., 2017).
Chemical Properties and Applications
Corrosion Inhibition Properties
Research on benzimidazole derivatives has shown their effectiveness as corrosion inhibitors, an application that can be extended to related compounds (Ammal et al., 2018).
Synthesis of Related Substances
The synthesis of related substances, including benzimidazole derivatives, contributes to quality control in pharmaceuticals, showing the importance of these compounds in drug development (Jiangxi, 2014).
Self-Assembly and Porosity
Studies on benzimidazole derivatives have explored their self-assembly into porous frameworks, which could have implications for material science and catalysis (Mouchaham et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
1-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-2-(4-methoxyphenyl)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2.C2H2O4/c1-17-12-22-23(13-18(17)2)27(16-25-22)15-20-8-10-26(11-9-20)24(28)14-19-4-6-21(29-3)7-5-19;3-1(4)2(5)6/h4-7,12-13,16,20H,8-11,14-15H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJUMZFHHICYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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